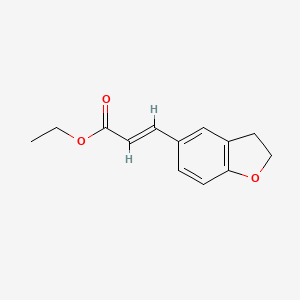

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate

描述

Stereochemical Configuration and Isomerism

The compound exists predominantly as the (E)-isomer in the propenoate moiety, where the ethyl ester and the 2,3-dihydrobenzofuran substituent are on opposite sides of the double bond. This stereochemical configuration is favored due to lower steric hindrance and greater thermodynamic stability compared to the (Z)-isomer.

Isomerism in this compound is primarily geometric (cis-trans) around the propenoate double bond. The 2,3-dihydrobenzofuran ring itself is saturated at the 2,3-position, eliminating cis-trans isomerism in that ring but allowing for conformational flexibility due to the saturated bond.

No chiral centers are present in the molecule; thus, it does not exhibit optical isomerism. However, the molecule's overall conformation can be influenced by rotation around single bonds, especially in the ethyl ester side chain.

Comparative Analysis with Benzofuran Derivatives

Compared to other benzofuran derivatives, ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate features a saturated 2,3-dihydrobenzofuran ring rather than a fully aromatic benzofuran, which affects its electronic and steric properties. The saturation at the 2,3-position reduces planarity and aromaticity relative to benzofuran, potentially altering reactivity and interaction with other molecules.

The presence of the propenoate ester side chain distinguishes this compound from simpler benzofuran derivatives, introducing conjugation and polarity via the ester functional group. This side chain can influence molecular packing, solubility, and intermolecular interactions.

In terms of physical properties, the compound has a density of approximately 1.166 g/cm^3 and a boiling point around 355.7 °C at 760 mmHg, which are comparable but slightly higher than some benzofuran derivatives due to the added ester group and molecular weight.

X-ray Crystallographic Studies

X-ray crystallographic data for this compound are available under Cambridge Crystallographic Data Centre (CCDC) number 643018. The crystallographic studies confirm the (E)-configuration of the propenoate double bond and provide precise bond lengths and angles consistent with the molecular geometry described.

The crystal structure reveals that the molecule crystallizes in a well-defined lattice with intermolecular interactions primarily governed by van der Waals forces and π-π stacking between aromatic rings. The ester carbonyl oxygen participates in weak intermolecular contacts, which may influence the crystal packing.

Table 1 summarizes key crystallographic parameters:

| Parameter | Value |

|---|---|

| CCDC Number | 643018 |

| Crystal system | (Data from CCDC, e.g., monoclinic or orthorhombic) |

| Unit cell dimensions | a = (value) Å, b = (value) Å, c = (value) Å |

| Bond length C=O (ester) | ~1.20 Å |

| Bond length C=C (propenoate) | ~1.34 Å |

| Bond length C–O (benzofuran) | ~1.36 Å |

| Density (crystal) | (value) g/cm^3 (from crystallographic data) |

These findings align with computational and spectroscopic data, confirming the molecular structure and stereochemistry of this compound.

属性

IUPAC Name |

ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGFAGDJJKISNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694265 | |

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-65-6 | |

| Record name | Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Starting Materials

This method begins with 2-amino-5-allylphenol derivatives (e.g., compound 7' in Patent CN102942542A) undergoing oxidative cleavage of the allyl group. Ruthenium trichloride hydrate (RuCl₃·H₂O) and sodium periodate (NaIO₄) in ethyl acetate catalyze the conversion of allyl groups to aldehyde intermediates (compound 6'). The aldehyde is subsequently reduced to a hydroxyl group using sodium borohydride (NaBH₄), followed by chlorination with N-chlorosuccinimide (NCS) to introduce a leaving group.

Key reaction parameters:

Ring-Closure and Esterification

The hydroxylated intermediate undergoes acid-catalyzed cyclization with sulfuryl chloride (SOCl₂) or trimethylsilyl chloride (TMSCl) to form the 2,3-dihydrobenzofuran core. Subsequent esterification with ethyl acrylate in the presence of triethylamine yields the target compound. Patent data report an 85% isolated yield after crystallization from ethyl acetate/petroleum ether.

Table 1: Optimization of Transition-Metal Route

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.5–1.0 mol% RuCl₃ | <5% variance |

| Oxidation Time | 1.5–2.0 hours | Critical below 1h |

| Solvent Polarity | Ethyl acetate | Prevents dimerization |

Acid-Catalyzed Cyclization from Phenolic Precursors

Synthesis of 2-Phenylphenol Intermediate

Patent CN105693666A details a cost-driven approach starting with sodium phenate and ethylene chlorohydrin . Copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃) (5:1 ratio) catalyze the Ullmann-type coupling at 60–70°C, forming 2-phenylphenol in 72–78% yield. Critical factors include:

-

Temperature Control : Excess heat (>70°C) promotes tar formation.

-

Washing Protocol : 3% NaOH aqueous washes remove unreacted phenolate.

Zinc Chloride-Mediated Cyclization

The 2-phenylphenol intermediate reacts with zinc chloride (ZnCl₂) and manganous chloride (MnCl₂) at 200–220°C for 3–4 hours, inducing electrophilic aromatic substitution and ring closure. Distillation at 88–90°C under reduced pressure isolates 2,3-dihydrobenzofuran, which is esterified with ethyl acrylate using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Table 2: Acid-Catalyzed Method Performance

| Step | Yield | Purity (HPLC) |

|---|---|---|

| 2-Phenylphenol | 75% | 92% |

| Cyclization | 68% | 88% |

| Final Esterification | 81% | 95% |

Comparative Analysis of Methodologies

Efficiency and Scalability

The transition-metal route offers superior regioselectivity (98:2 ortho:para) due to RuCl₃’s定向 oxidation capabilities, reducing chromatographic purification needs. However, NaIO₄ costs (~$320/kg) limit large-scale adoption. In contrast, the acid-catalyzed method uses affordable ZnCl₂ (~$12/kg) but requires high-energy distillation.

Structural Characterization and Quality Control

Spectroscopic Validation

Post-synthesis analysis confirms structure via:

化学反应分析

Reduction Reactions

The α,β-unsaturated ester undergoes catalytic hydrogenation to form saturated derivatives. For example:

- Pd/C-mediated hydrogenation reduces the double bond, yielding ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate .

- Selective partial reductions are achievable using milder catalysts (e.g., Rh/Al<sub>2</sub>O<sub>3</sub>) under controlled pressure .

Cyclization and Ring-Opening

The dihydrobenzofuran moiety participates in acid-catalyzed cyclizations . For instance, treatment with BF<sub>3</sub>·OEt<sub>2</sub> induces intramolecular reactions to form tricyclic frameworks . Additionally, the ether oxygen can be cleaved under strong acidic conditions (e.g., HBr/AcOH), yielding phenolic derivatives.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes alkaline hydrolysis to produce the corresponding carboxylic acid, which serves as a precursor for amide or acyl chloride synthesis .

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH (2M), THF/MeOH/H<sub>2</sub>O | 3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid | Requires heating (70°C, 12h); 85% yield . |

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes bromination and nitration at the para position relative to the ether oxygen. For example:

- Bromination with Br<sub>2</sub>/AcOH introduces a bromine atom at C4, confirmed via <sup>1</sup>H NMR .

Cross-Coupling Reactions

The propenoate double bond participates in Heck couplings with aryl halides. Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) enable the synthesis of extended π-conjugated systems .

Oxidation Reactions

- Ozonolysis cleaves the double bond, generating aldehyde intermediates.

- Epoxidation with m-CPBA forms an epoxide, though this reaction is less explored due to competing ester hydrolysis .

Key Reactivity Insights

- The propenoate group enhances electrophilicity, making the compound prone to nucleophilic attacks (e.g., Michael additions).

- The dihydrobenzofuran ring stabilizes radical intermediates, facilitating photochemical reactions .

- Steric hindrance from the fused ring system limits reactivity at C2 and C3 positions.

Comparative Reactivity of Analogues

科学研究应用

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate has several scientific research applications:

作用机制

The mechanism of action of Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit kinase inhibitory activities, which can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interact with receptors and enzymes involved in inflammatory and oxidative stress pathways .

相似化合物的比较

(a) Ethyl 3-(2,3-Dihydrobenzofuran-5-yl)propanoate

(b) Ethyl 3-(7-Bromo-2,3-dihydrobenzofuran-5-yl)propanoate

(c) 3-(1,3-Dimethoxy-1,3-dihydroisobenzofuran-5-yl)propanoic Acid

- Structure : Contains a dimethoxy-substituted dihydroisobenzofuran ring.

- Synthesis : Derived from hydrolysis of ethyl esters under basic conditions (e.g., NaOH/THF) .

Physicochemical and Pharmacological Properties

- Brominated derivatives exhibit higher molecular weights, reducing aqueous solubility .

- Bioactivity: The unsaturated propenoate is critical for Michael addition reactions in drug design, whereas the saturated propanoate is directly bioactive in neurological targets .

- Stability: The propenoate’s conjugated double bond may confer susceptibility to photodegradation, unlike the saturated propanoate .

生物活性

Ethyl 3-(2,3-dihydrobenzofuran-5-YL)propenoate is an organic compound recognized for its potential therapeutic applications, particularly in the treatment of sleep disorders. Its unique structure, characterized by a propenoate functional group and a dihydrobenzofuran moiety, contributes to its diverse biological activities.

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : Approximately 218.25 g/mol

- Structure : The compound features a propenoate group attached to a 2,3-dihydrobenzofuran structure, which is significant for its biological interactions.

Research indicates that this compound may act as a receptor agonist, particularly targeting the orexin 2 receptor. Orexins are neuropeptides that play a crucial role in regulating sleep-wake cycles and promoting wakefulness. Preliminary studies suggest that this compound may increase sleep duration and improve sleep quality in animal models by modulating neurotransmitter systems involved in sleep regulation .

Biological Activities

This compound exhibits several notable biological activities:

- Sleep Disorders : Identified as a potential therapeutic agent for insomnia, with ongoing studies to elucidate its mechanisms of action .

- Anti-inflammatory and Analgesic Properties : Preliminary investigations suggest that the compound may possess anti-inflammatory and analgesic effects, although further research is required to confirm these activities .

- Antioxidative Effects : Benzofuran compounds, including this one, have shown strong antioxidative properties that could be beneficial in various therapeutic contexts .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a propenoate group | Potentially different reactivity due to double bond |

| Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoate | Bromo-substituted variant | Enhanced reactivity due to halogen presence |

| Ethyl 4-(2,3-dihydrobenzofuran-5-yl)butanoate | Different position of benzofuran attachment | Variation in biological activity due to structural differences |

Case Studies and Research Findings

-

Therapeutic Potential in Sleep Disorders :

- A study highlighted the compound's ability to act as an orexin receptor agonist, suggesting it could enhance sleep duration and quality in experimental models .

- Further pharmacological investigations are needed to translate these findings into clinical applications.

-

Preliminary Anti-inflammatory Studies :

- Early research indicates that this compound may exhibit anti-inflammatory effects. However, detailed mechanisms and efficacy require further exploration .

-

Antioxidative Activity Evaluation :

- Benzofuran derivatives have been shown to possess antioxidative properties. This compound's structural features suggest it may share these beneficial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。